molecular formula C21H36OSn B14481597 Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane CAS No. 65502-47-8

Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane

Cat. No.: B14481597
CAS No.: 65502-47-8
M. Wt: 423.2 g/mol
InChI Key: HBIZXGQYAGYYHE-UHFFFAOYSA-N
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Description

Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 3-phenylprop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 3-phenylprop-2-en-1-ol under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the desired product . Another method involves the hydrostannylation of acetylene with tributyltin hydride, which can be performed in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. Industrial processes may also incorporate additional purification steps to ensure the final product meets specific quality standards.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can participate in reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the butyl groups or the 3-phenylprop-2-en-1-yloxy group are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts such as palladium complexes. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while reduction reactions may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane has several scientific research applications, including:

Mechanism of Action

The mechanism by which tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane exerts its effects involves its interaction with specific molecular targets. The tin atom in the compound can form bonds with various substrates, facilitating reactions such as coupling and substitution. The compound’s ability to donate or accept electrons makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane is unique due to the presence of the 3-phenylprop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective.

Properties

CAS No.

65502-47-8

Molecular Formula

C21H36OSn

Molecular Weight

423.2 g/mol

IUPAC Name

tributyl(3-phenylprop-2-enoxy)stannane

InChI

InChI=1S/C9H9O.3C4H9.Sn/c10-8-4-7-9-5-2-1-3-6-9;3*1-3-4-2;/h1-7H,8H2;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

HBIZXGQYAGYYHE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OCC=CC1=CC=CC=C1

Origin of Product

United States

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